Porfiromycin
Übersicht
Beschreibung
Porfiromycin is an N-methyl derivative of the antineoplastic antibiotic mitomycin C, which is isolated from various Streptomyces bacterial species . It is under investigation for the treatment of cancer, particularly head and neck cancer . This compound works by generating oxygen radicals and alkylating DNA, resulting in interstrand cross-links and single-strand breaks, which inhibit DNA synthesis and lead to the death of cancer cells .
Wissenschaftliche Forschungsanwendungen
Porfiromycin has several scientific research applications, including:
Wirkmechanismus
Porfiromycin is an N-methyl derivative of the antineoplastic antibiotic, mitomycin C, which is isolated from various Streptomyces bacterial species . It belongs to the family of drugs called anticancer antibiotics .
Target of Action
The primary target of this compound is DNA . It works by generating oxygen radicals and alkylating DNA, resulting in interstrand cross-links and single-strand breaks .
Mode of Action
This compound interacts with its target, DNA, by generating oxygen radicals and alkylating it . This leads to the formation of interstrand cross-links and single-strand breaks . The interstrand cross-links prevent the DNA strands from separating, which inhibits DNA replication and transcription .
Biochemical Pathways
It is known that the drug’s action results in the inhibition of dna synthesis . This disrupts the normal cell cycle, leading to cell death .
Pharmacokinetics
It has been suggested that the drug has a lower limit of detection suitable for plasma pharmacokinetics monitoring .
Result of Action
The result of this compound’s action is the inhibition of DNA synthesis, which leads to the death of cancer cells . It has a higher toxicity towards hypoxic cells, making it an attractive option for cancer treatment .
Action Environment
It is worth noting that this compound has a higher toxicity towards hypoxic cells , suggesting that the oxygen levels in the environment could influence its efficacy.
Biochemische Analyse
Biochemical Properties
Porfiromycin plays a significant role in biochemical reactions. It works by generating oxygen radicals and alkylating DNA, resulting in interstrand cross-links and single-strand breaks . This inhibits DNA synthesis and leads to the death of cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA. It generates oxygen radicals and alkylates DNA, leading to interstrand cross-links and single-strand breaks . This inhibits DNA synthesis and leads to the death of cancer cells .
Temporal Effects in Laboratory Settings
It is known that this compound has a higher toxicity towards hypoxic cells, making it an attractive option for cancer treatment .
Dosage Effects in Animal Models
It is known that this compound can increase the risk of methemoglobinemia when taken with certain medications .
Transport and Distribution
It is known that this compound has a higher toxicity towards hypoxic cells, which may influence its localization or accumulation .
Subcellular Localization
It is known that this compound generates oxygen radicals and alkylates DNA, which may influence its localization to specific compartments or organelles .
Vorbereitungsmethoden
Porfiromycin wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Modifikation von Mitomycin C umfassen. Der Syntheseweg beinhaltet typischerweise die Methylierung von Mitomycin C, um this compound zu erzeugen . Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich Fermentationsprozesse mit Streptomyces-Arten, gefolgt von Extraktions- und Reinigungsschritten .
Analyse Chemischer Reaktionen
Porfiromycin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Substitution: Der Aziridinring in this compound kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie NADPH und Enzymsysteme, die die Reduktion von this compound unter hypoxischen Bedingungen erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind DNA-Addukte und -Quervernetzungen, die die DNA-Synthese hemmen .
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Erzeugung von Sauerstoffradikalen und die Alkylierung von DNA, was zu Strangbrüchen und Quervernetzungen führt . Diese DNA-Läsionen hemmen die DNA-Synthese und führen zum Absterben von Krebszellen . This compound hat eine höhere Toxizität gegenüber hypoxischen Zellen, was es zu einer attraktiven Option für die Krebsbehandlung macht . Die beteiligten molekularen Ziele und Pfade umfassen DNA und verschiedene Enzyme, die die Reduktion von this compound unter hypoxischen Bedingungen erleichtern .
Vergleich Mit ähnlichen Verbindungen
. Ähnliche Verbindungen umfassen:
Mitomycin C: Die Stammverbindung, von der Porfiromycin abgeleitet ist.
7-Hydroxythis compound: Ein synthetisches Derivat mit ähnlicher bakterizider Aktivität.
7-Methoxymitosen: Ein weiteres synthetisches Derivat mit antibakteriellen Eigenschaften.
This compound ist einzigartig in seiner höheren Toxizität gegenüber hypoxischen Zellen, was es besonders nützlich macht, um hypoxische Tumorzellen bei der Krebsbehandlung anzugreifen .
Eigenschaften
IUPAC Name |
(11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHKSTOGXBBQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801-52-5 | |
Record name | Porfiromycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is porfiromycin considered preferentially toxic towards hypoxic cells?
A1: While the exact reasons are complex and not fully elucidated, several factors contribute to this compound's selective toxicity:
- Differential activation: Hypoxic cells exhibit higher reductive enzyme activity compared to well-oxygenated cells. This difference contributes to the faster activation of this compound under hypoxic conditions, leading to a higher concentration of the reactive, alkylating species [, , ].
- Drug uptake and retention: Studies have shown that this compound uptake is significantly more rapid in hypoxic cells compared to aerobic cells []. Furthermore, hypoxic cells tend to sequester this compound, leading to higher intracellular drug concentrations and prolonged exposure [].
- DNA repair mechanisms: Hypoxic conditions may impair certain DNA repair pathways, making cells more susceptible to the DNA damage caused by this compound [].
Q2: Does the intracellular location of the activating enzyme influence this compound’s efficacy?
A2: Yes, the subcellular location of the activating enzyme plays a crucial role. Studies using Chinese hamster ovary cell transfectants showed that overexpressing NADH:cytochrome b5 reductase, primarily located in mitochondria, surprisingly led to decreased sensitivity to mitomycin C and this compound. This suggests that mitochondrial sequestration of the activated drug may limit its access to nuclear DNA, thereby reducing its cytotoxic effect []. In contrast, overexpressing a cytosolic form of the enzyme restored and even increased drug sensitivity, highlighting the importance of cytosolic activation for enhanced drug efficacy [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound, also known as methyl mitomycin C, has the molecular formula C16H20N4O5 and a molecular weight of 348.35 g/mol.
Q4: Is there spectroscopic data available for this compound?
A4: Yes, ultraviolet (UV) spectrophotometric assays are commonly used to quantify this compound in solution, especially in studies investigating its stability and degradation []. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure and conformation of this compound in both solid and solution states []. Mass spectrometry, particularly electrospray ionization mass spectrometry, has been employed to identify this compound metabolites generated in the presence of rat liver preparations [].
Q5: How stable is this compound under various conditions?
A5: this compound demonstrates pH-dependent stability, exhibiting maximum stability at a pH of 8 at 30°C []. Its degradation is accelerated in acidic conditions, primarily due to the hydrolysis of the fused-ring aziridine group. In alkaline conditions, degradation occurs through the substitution of the quinoid ring amine with a hydroxyl group []. Further research is necessary to understand the stability of this compound under various storage conditions and formulations.
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